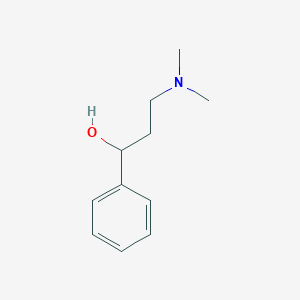

3-(Dimethylamino)-1-phenylpropan-1-ol

Übersicht

Beschreibung

3-(Dimethylamino)-1-phenylpropan-1-ol is a chemical compound that can be synthesized from benzaldehyde and malonic acid through a series of reactions. The synthesis process involves a Knoevenagel reaction followed by a reduction step using the NaBH4-I2 system to produce 3-amino-3-phenylpropanol, which is then subjected to the Eschweiler-Clark reaction to yield the final product .

Synthesis Analysis

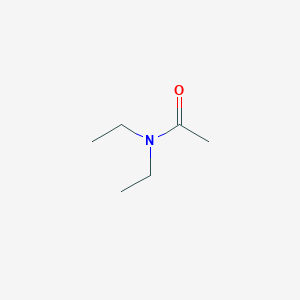

The synthesis of related compounds has been demonstrated through various methods. For instance, the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar dimethylamino functional group, was achieved by converting N-acetylglycine with N,N-dimethylformamide and phosphorus oxychloride, followed by methanol treatment in the presence of potassium carbonate . This method showcases the versatility of dimethylamino-containing compounds in synthesizing heterocyclic systems.

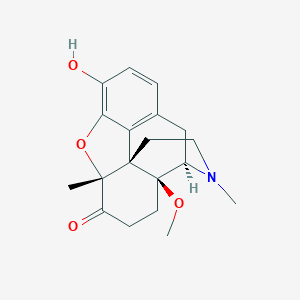

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been established using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one was determined to have an E configuration both in crystal and in solution, with significant polarization indicated by the elongation and shortening of bonds around the C=C bond .

Chemical Reactions Analysis

The dimethylamino group in these compounds plays a crucial role in their reactivity. It has been shown that such compounds can react with various nucleophiles to form heterocyclic systems. The acetylamino group, in particular, is a key functional group that attaches at position 3 of the newly formed pyranone ring in the synthesis of pyranones and pyranoazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds suggest that the presence of the dimethylamino group can lead to high polarization and contribute to the ground state of the molecule. This can affect the molecule's reactivity and interactions with other chemical entities .

Wissenschaftliche Forschungsanwendungen

Farbstoffchemie und Textil-Anwendungen

Hintergrund: 3-DMAP ist eine Enaminon-Verbindung, die durch Reaktion von para-Methylacetophenon und para-Nitroacetophenon mit Dimethylformamid-Dimethylacetal synthetisiert wird . Forscher haben sein Potenzial als Vorläufer für neuartige Dispersionsfarbstoffe untersucht.

Anwendungen:- Färben von Polyester-Stoffen: 3-DMAP-Derivate (3a und 3b) reagieren mit Phenyldiazoniumsalz, um neue Dispersionsfarben zu erzeugen. Diese Farbstoffe werden dann verwendet, um Polyester-Stoffe bei Temperaturen zwischen 70 und 130 °C zu färben. Die Beständigkeit der resultierenden Farben gegenüber Licht, Reiben, Schweiß und Waschen wird bewertet .

- Antimikrobielle Aktivitäten: Zusätzlich zur Färbung wird die biologische Aktivität synthetischer Farbstoffe gegen Pilze, Hefe und grampositive und gramnegative Bakterien bewertet. Dieser multifunktionale Ansatz steigert den Wert dieser Farbstoffe .

- Selbstreinigend und UV-Schutz: Zinkoxid-Nanopartikel (ZnO NPs) werden auf Polyester-Stoffe aufgetragen, die mit 3-DMAP-basierten Farbstoffen behandelt wurden. Dies verleiht selbstreinigende Eigenschaften, verbessert die Lichtbeständigkeit, verstärkt die antibakterielle Wirksamkeit und bietet UV-Schutz .

Lanthanid-Komplexe und Energietransfer

Hintergrund: Forscher haben neuartige Lanthanid-Komplexe unter Verwendung von 3-DMAP als saurem Liganden synthetisiert. Diese Komplexe weisen interessante Energietransfereigenschaften auf .

Anwendungen:- Energietransfer-Studien: Die Untersuchung der Auswirkungen von 3-DMAP und anderen Liganden (wie 5,5’-DM-2,2’-bipy) auf Lanthanid-Komplexe wirft Licht auf Energietransfermechanismen. Diese Erkenntnisse haben Auswirkungen auf lumineszierende Materialien und optoelektronische Bauelemente .

Funktionelle Polymere und Copolymere

Hintergrund: Polymere spielen eine entscheidende Rolle in verschiedenen Industrien, und funktionelle Copolymere sind aufgrund ihrer komplexen chemischen Strukturen besonders vielseitig .

Anwendungen:- Funktionsgruppenmodifikation: Die Einarbeitung von 3-DMAP in Copolymere ermöglicht die Einführung einzigartiger Funktionsgruppen. Diese modifizierten Polymere finden Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften, Biomedizin und Katalyse .

Wirkmechanismus

Target of Action

The compound “3-(Dimethylamino)-1-phenylpropan-1-ol” is a complex organic moleculeIt’s worth noting that compounds with similar structures, such as dimethyltryptamine , have been found to act as non-selective agonists at most or all of the serotonin receptors .

Biochemical Pathways

For instance, Dimethyltryptamine, a compound with a similar structure, is known to affect serotonin pathways .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGOYBSKBKQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970883 | |

| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5554-64-3 | |

| Record name | α-[2-(Dimethylamino)ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-dimethylamino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

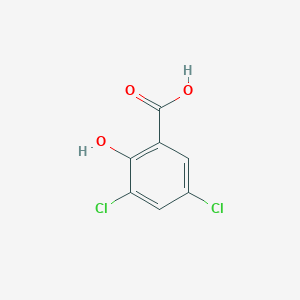

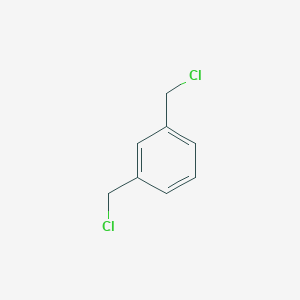

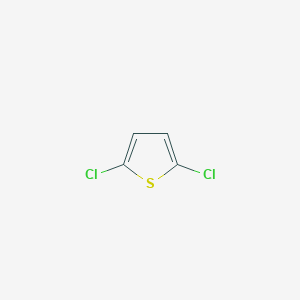

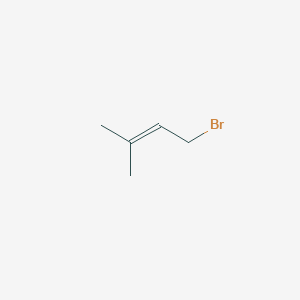

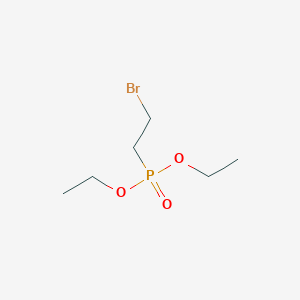

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

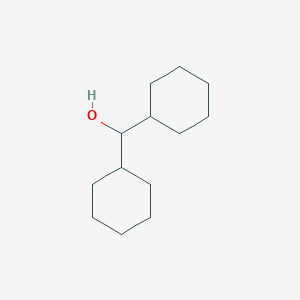

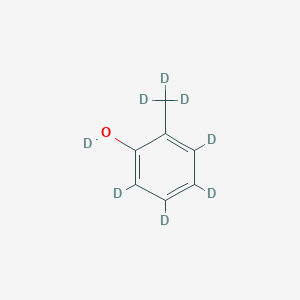

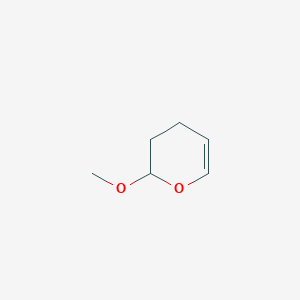

Feasible Synthetic Routes

Q & A

Q1: Why is the stereochemistry of 3-(dimethylamino)-1-phenylpropan-1-ol important for pharmaceutical applications?

A: The chirality of this compound is crucial because it serves as a key intermediate in the synthesis of medications like fluoxetine (Prozac). Different enantiomers (mirror image isomers) of a drug can exhibit varying pharmacological activity and even different safety profiles within the body. In the case of fluoxetine, the (R)-enantiomer demonstrates superior therapeutic properties compared to the (S)-enantiomer [, ]. Therefore, developing synthetic routes that yield a high enantiomeric excess (ee) of the desired (R)-3-(dimethylamino)-1-phenylpropan-1-ol is essential for producing safer and more effective pharmaceuticals.

Q2: What are the traditional methods for synthesizing (R)-3-(dimethylamino)-1-phenylpropan-1-ol, and what are their limitations?

A: Traditional synthesis of (R)-3-(dimethylamino)-1-phenylpropan-1-ol often involves multi-step chemical processes, potentially requiring harsh reaction conditions or expensive chiral auxiliaries. These methods can suffer from low yields, limited enantioselectivity, and generate significant chemical waste [].

Q3: How can enzymatic catalysis offer a more sustainable and efficient approach to producing enantiomerically pure (R)-3-(dimethylamino)-1-phenylpropan-1-ol?

A: Employing enzymes like carbonyl reductases (CR) offers a promising alternative for the enantioselective synthesis of (R)-3-(dimethylamino)-1-phenylpropan-1-ol [, ]. CRs can catalyze the asymmetric reduction of ketones with high selectivity, generating the desired enantiomer with high purity. This biocatalytic approach utilizes milder reaction conditions, often in aqueous solutions, and minimizes the generation of hazardous waste compared to traditional chemical methods, aligning with the principles of green chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.